molecular formula C14H13N5OS B2760207 1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1170110-22-1

1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2760207
CAS RN: 1170110-22-1
M. Wt: 299.35
InChI Key: ASZGLWXJMYYKIJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide (EPPT) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPT has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Heterocyclic Compound Synthesis

1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide represents a class of heterocyclic compounds that have been explored for various synthetic applications. Researchers have developed methodologies for the synthesis of complex heterocyclic structures that serve as potential intermediates for pharmaceuticals and agrochemicals. For instance, the construction of thiazole-aminopiperidine hybrids has been reported, showcasing the utility of thiazole derivatives as critical scaffolds in medicinal chemistry (V. U. Jeankumar et al., 2013). Similarly, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through condensation reactions, highlighting the versatility of pyrazole derivatives in the formation of N-fused heterocyclic compounds (Aseyeh Ghaedi et al., 2015).

Antimycobacterial and Anticancer Agents

The exploration of heterocyclic compounds derived from pyrazole and thiazole moieties has extended into the realm of antimicrobial and anticancer research. Certain derivatives have been investigated for their potential as antimycobacterial agents, targeting diseases such as tuberculosis. Compounds exhibiting significant activity against Mycobacterium tuberculosis have been identified, demonstrating the therapeutic potential of these heterocyclic frameworks (M. Gezginci et al., 1998). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the broad spectrum of biological activities that these compounds can exhibit (A. Rahmouni et al., 2016).

Synthetic Methodologies and Mechanistic Insights

The development of efficient synthetic methodologies for heterocyclic compounds is a significant area of research. Studies focusing on the condensation of pyrazole-5-amine derivatives with activated carbonyl groups have yielded novel pyrazolo[3,4-b]pyridine products, underscoring the efficiency of such synthetic routes (Aseyeh Ghaedi et al., 2016). Experimental and quantum-chemical calculations have also been conducted to understand the formation mechanisms of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing valuable insights into the reactivity and potential applications of these compounds (İ. Yıldırım et al., 2005).

properties

IUPAC Name

1-ethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-2-19-8-6-11(18-19)13(20)17-14-16-12(9-21-14)10-5-3-4-7-15-10/h3-9H,2H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZGLWXJMYYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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